Metalaxyl-Säure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

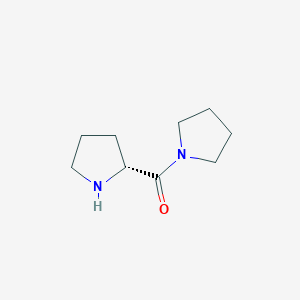

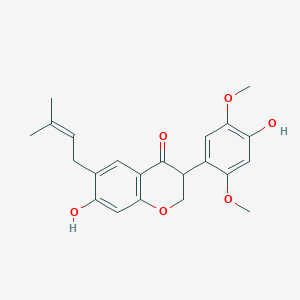

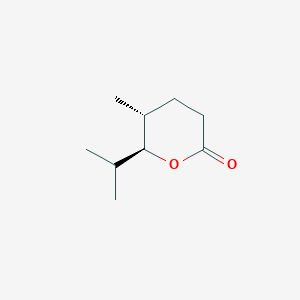

N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine is a N-acyl-L-amino acid.

Wissenschaftliche Forschungsanwendungen

- Forschungsergebnisse:

- Forschungsergebnisse:

- Forschungsergebnisse:

Bioabbau in Boden und Pflanze

Wiederholte Anwendungen und Abbau

Validierung der Persistenz und Bodenmikroorganismen

Wirkmechanismus

Target of Action

Metalaxyl acid, also known as Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate , is primarily used as a fungicide to control diseases caused by air and soil-borne pathogens . Its primary targets are fungi such as Pythium in various vegetable crops and Phytophthora in peas . It has been shown to inhibit the growth of Saprolegnia parasitica, a fungus responsible for considerable economic losses in aquaculture .

Biochemical Pathways

The action of metalaxyl acid affects multiple biological functions, including protein synthesis, oxidative stress, lipid metabolism, and energy metabolism . In a study, it was found that the methionine, glutathione, and histidine contents in S. parasitica were downregulated by metalaxyl action, which can cause oxidative damage and thus destroy cellular molecular functions .

Pharmacokinetics

The absorption, distribution, and excretion of metalaxyl acid are generally passive processes . Enzymatic metabolism and protein binding to plasma or tissue proteins can show a high degree of stereoselectivity . The most relevant metabolite in soils is the metalaxyl acid, which is formed predominantly by soil microorganisms .

Result of Action

The action of metalaxyl acid results in the inhibition of fungal growth, thereby controlling the spread of diseases in crops . It has been shown to have a significant inhibitory effect on S. parasitica growth . The disturbance of biochemical pathways by metalaxyl acid leads to oxidative damage, disrupting cellular molecular functions .

Action Environment

The action, efficacy, and stability of metalaxyl acid can be influenced by environmental factors. For instance, the soil environment plays a crucial role in the degradation and metabolism of metalaxyl acid . The compound’s effectiveness can also be affected by the development of resistance in certain populations of fungi .

Biochemische Analyse

Biochemical Properties

Metalaxyl acid, as a metabolite of metalaxyl, is likely to interact with similar biochemical pathways as its parent compound. Metalaxyl’s effectiveness results from the inhibition of uridine incorporation into RNA and specific inhibition of RNA polymerase-1

Cellular Effects

Metalaxyl, the parent compound, has been shown to have effects on various types of cells and cellular processes It is reasonable to hypothesize that metalaxyl acid may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Metalaxyl, the parent compound, exerts its effects at the molecular level by inhibiting the synthesis of mycelium protein in the body of fungi, causing abnormal growth and death It is possible that metalaxyl acid may have similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Metalaxyl is stable to hydrolysis under normal environmental pH values and is also photolytically stable in water and soil when exposed to natural sunlight . Its tolerance to a wide range of pH, light, and temperature leads to its continued use in agriculture As a metabolite of metalaxyl, metalaxyl acid may exhibit similar stability and degradation patterns

Dosage Effects in Animal Models

There is limited information available on the dosage effects of metalaxyl acid in animal models. A study on the metabolic perturbations and toxic effects of rac-metalaxyl and metalaxyl-M in mice showed that metalaxyl-M induced greater hepatocellular inflammatory, necrosis, and vacuolation in mice than rac-metalaxyl at the same exposure dosage

Metabolic Pathways

Major metabolic routes of metalaxyl include hydrolysis of the methyl ester and methyl ether oxidation of the ring-methyl groups . These are precursors of conjugates in plants and animals . It is possible that metalaxyl acid may be involved in similar metabolic pathways.

Transport and Distribution

Metalaxyl has a tendency to migrate to deeper soil horizons with a potential to contaminate groundwater, particularly in soils with low organic matter and clay content As a metabolite of metalaxyl, metalaxyl acid may exhibit similar transport and distribution patterns within cells and tissues

Eigenschaften

CAS-Nummer |

87764-37-2 |

|---|---|

Molekularformel |

C14H19NO4 |

Molekulargewicht |

265.30 g/mol |

IUPAC-Name |

(2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 |

InChI-Schlüssel |

ZRIKZVLHMGYCIR-NSHDSACASA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |

Isomerische SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)COC |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC |

Synonyme |

N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alanine; _x000B_N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine; CGA 62826; Metalaxyl Acid; Metalaxyl Free Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124938.png)

![1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124943.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)